

# Biological activity of *Ilex kudingcha* extracts

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An In-depth Technical Guide on the Biological Activity of *Ilex kudingcha* Extracts

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** *Ilex kudingcha* C.J. Tseng, commonly known as Kuding tea, is a traditional Chinese beverage with a long history of medicinal use.<sup>[1]</sup> Modern pharmacological research has revealed that its extracts, rich in bioactive compounds such as polyphenols and triterpenoid saponins, possess a wide spectrum of biological activities.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the antioxidant, anti-inflammatory, anti-cancer, and metabolic regulatory effects of *Ilex kudingcha* extracts. It details the underlying molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols for assessing these activities, and visualizes critical signaling pathways and workflows. The evidence suggests that *Ilex kudingcha* is a promising source for the development of novel therapeutic agents for a range of diseases.<sup>[3]</sup>

## Introduction

*Ilex kudingcha* C.J. Tseng is one of the species of evergreen trees used to produce Kuding tea, a beverage known for its bitter taste and medicinal properties.<sup>[2]</sup> Traditionally, it has been used to refresh the mind, improve eyesight, and remove phlegm.<sup>[1]</sup> The primary bioactive constituents responsible for its pharmacological effects are polyphenols, including caffeoquinic acid (CQA) derivatives, and triterpene saponins.<sup>[2][4]</sup> These compounds have been shown to mediate a variety of health benefits, including antioxidant, anti-inflammatory, anti-cancer, and lipid-lowering activities.<sup>[1][5][6]</sup> This guide synthesizes the current scientific

literature to provide a detailed resource for researchers exploring the therapeutic potential of *Ilex kudingcha* extracts.

## Antioxidant Activity

The antioxidant properties of *Ilex kudingcha* extracts are primarily attributed to their high content of polyphenolic compounds, which act as potent free radical scavengers.<sup>[4][7]</sup> These compounds can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.  
<sup>[6]</sup>

## Quantitative Data: In Vitro Antioxidant Assays

The antioxidant capacity of *Ilex kudingcha* extracts and their fractions has been quantified using various in vitro assays. The data consistently show a strong correlation between total polyphenol content and antioxidant activity.<sup>[7][8]</sup>

Assay Type	Extract/Fraction	Result (IC50 or equivalent)	Reference
DPPH Radical Scavenging	Ethyl Acetate Fraction	IC50: 16.3 µg/mL	[9]
Hydroxyl Radical (OH) Scavenging	Ethyl Acetate Fraction	IC50: 87.5 µg/mL (non-site-specific)	[9]
Hydroxyl Radical (OH) Scavenging	Ethyl Acetate Fraction	IC50: 27.3 µg/mL (site-specific)	[9]
Superoxide Radical (O <sub>2</sub> •-) Scavenging	Ethyl Acetate Fraction	IC50: 1.3 µg/mL	[9]
Mitochondrial Peroxidation	Ethyl Acetate Fraction	IC50: 7.1 µg/mL	[9]
LDL Oxidation (Cu <sup>2+</sup> mediated)	Ethyl Acetate Fraction	IC50: 1.4 µg/mL	[9]
LDL Oxidation (AAPH mediated)	Ethyl Acetate Fraction	IC50: 4.8 µg/mL	[9]
DPPH Assay Order of Potency	Crude Extract & Fractions	EaF > nBF > CE > WtF > CfF	[7]
FRAP Assay Order of Potency	Crude Extract & Fractions	EaF > nBF > CE > WtF > CfF	[7]
TEAC Assay Order of Potency	Crude Extract & Fractions	EaF > nBF > CE > CfF > WtF	[7]

CE: Crude Extract, CfF: Chloroform Fraction, EaF: Ethyl Acetate Fraction, nBF: n-Butanol Fraction, WtF: Water Fraction.

## Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free-radical scavenging activity of *Ilex kudingcha* extracts.[7][10][11]

Objective: To determine the concentration of extract required to scavenge 50% of DPPH radicals (IC50).

Materials:

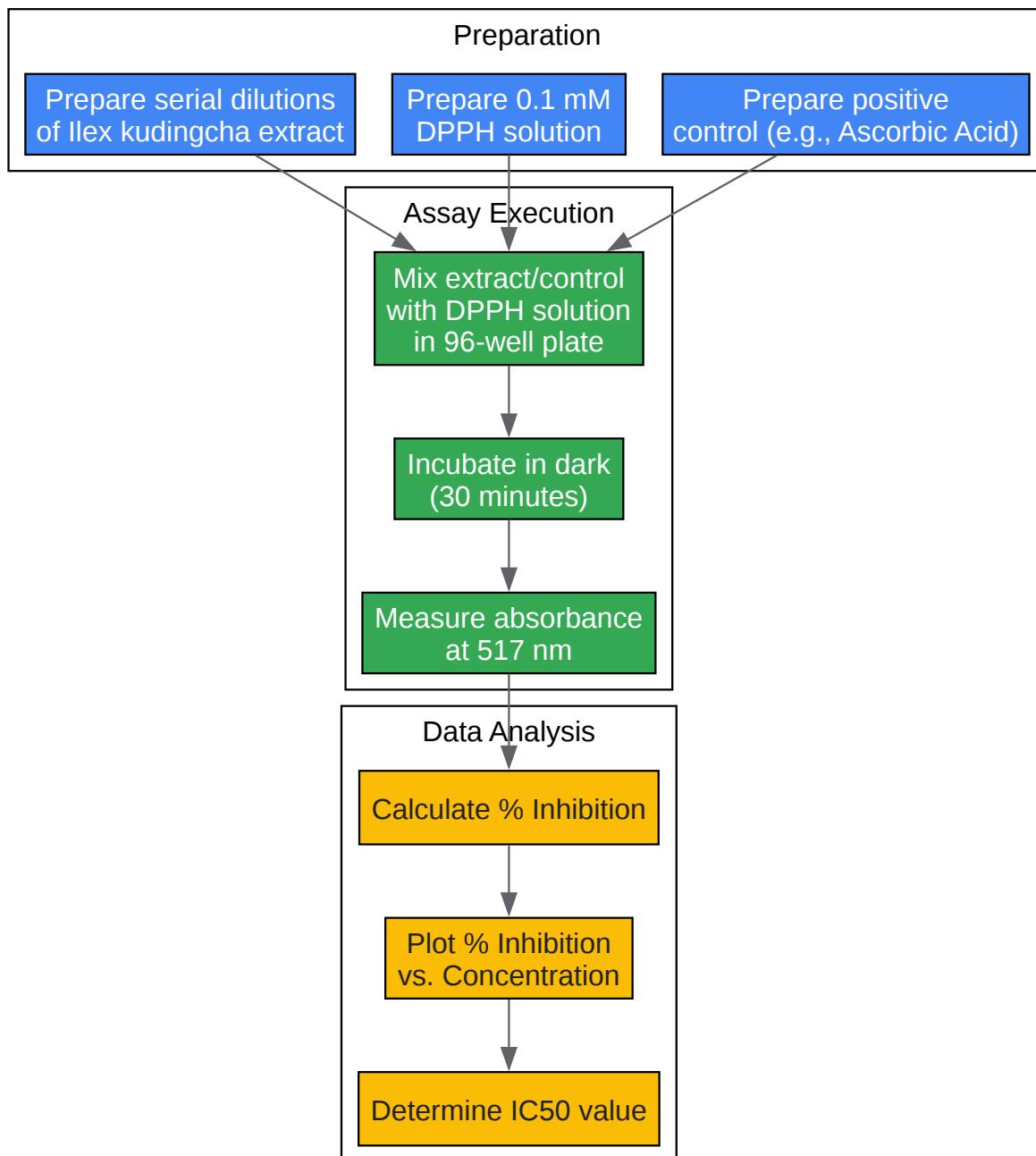
- *Ilex kudingcha* extract
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol (95%)
- Positive control (e.g., Ascorbic acid, Quercetin)
- 96-well microplate
- Microplate reader (spectrophotometer)

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.[\[7\]](#)
- Preparation of Extract Solutions: Create a series of dilutions of the *Ilex kudingcha* extract in methanol (e.g., 10, 50, 100, 250 µg/mL). Prepare similar dilutions for the positive control.
- Assay Reaction:
  - In a 96-well microplate, add a specific volume of each extract dilution to the wells.
  - Add the DPPH solution to each well. For example, add 100 µL of extract to 100 µL of DPPH solution.
  - For the blank control, use 100 µL of methanol instead of the extract.
- Incubation: Mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes.[\[10\]](#)

- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.  
[\[11\]](#)
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
  - % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$
- IC50 Determination: Plot the percentage of inhibition against the extract concentrations. The IC50 value is the concentration of the extract that causes 50% inhibition of the DPPH radical.

## Mandatory Visualization

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Caption: Workflow for DPPH Radical Scavenging Assay.

## Anti-inflammatory Activity

*Ilex kudingcha* extracts exhibit significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Dicaffeoylquinic acids (DiCQAs) are among the active components responsible for this activity.[\[12\]](#)

## Signaling Pathways: NF-κB and MAPKs

The anti-inflammatory mechanism of *Ilex kudingcha* extracts involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[\[12\]](#) In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of pro-inflammatory genes. Extracts from *Ilex kudingcha* have been shown to prevent the phosphorylation of key proteins in these pathways, including IκB $\alpha$  (an inhibitor of NF-κB) and the MAPKs (ERK, JNK, and p38).[\[12\]](#) This inhibition suppresses the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.[\[12\]](#)[\[13\]](#)

## Quantitative Data: Inhibition of Inflammatory Mediators

Studies using LPS-stimulated RAW264.7 macrophage cells demonstrate the potent anti-inflammatory effects of *Ilex kudingcha* components.

Mediator	Effect of DiCQAs Pretreatment	Cell Line	Reference
Nitric Oxide (NO)	Suppressed production	RAW264.7	<a href="#">[12]</a>
Prostaglandin E2 (PGE2)	Suppressed production	RAW264.7	<a href="#">[12]</a>
TNF- $\alpha$	Suppressed production	RAW264.7	<a href="#">[12]</a>
IL-1 $\beta$	Suppressed production	RAW264.7	<a href="#">[12]</a>
IL-6	Suppressed production	RAW264.7	<a href="#">[12]</a>
iNOS mRNA	Suppressed expression	RAW264.7	<a href="#">[12]</a>
COX-2 mRNA	Suppressed expression	RAW264.7	<a href="#">[12]</a>
Phosphorylated I $\kappa$ B $\alpha$	Reversed increase	RAW264.7	<a href="#">[12]</a>
Phosphorylated ERK	Reversed increase	RAW264.7	<a href="#">[12]</a>
Phosphorylated JNK	Reversed increase	RAW264.7	<a href="#">[12]</a>
Phosphorylated p38	Reversed increase	RAW264.7	<a href="#">[12]</a>

## Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This protocol details the measurement of NO production, a key indicator of inflammation, in LPS-stimulated macrophages.

Objective: To quantify the inhibitory effect of *Ilex kudingcha* extract on NO production.

Materials:

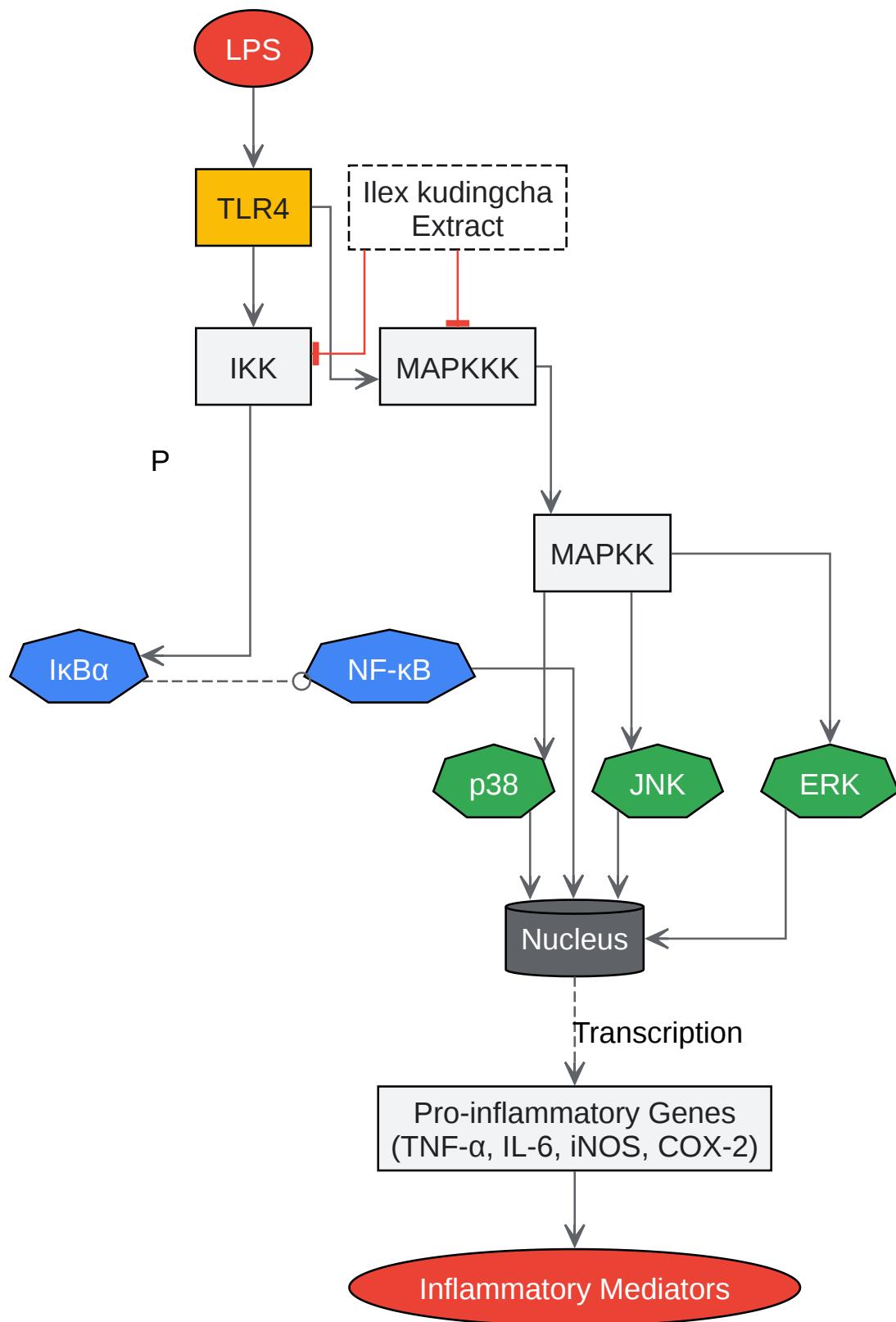
- RAW264.7 macrophage cell line
- *Ilex kudingcha* extract
- Lipopolysaccharide (LPS)
- DMEM medium with 10% FBS
- Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (NaNO<sub>2</sub>) standard
- 96-well cell culture plate

**Procedure:**

- Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and incubate for 24 hours to allow for adherence.
- Pretreatment: Remove the medium and replace it with fresh medium containing various concentrations of the *Ilex kudingcha* extract. Incubate for 1-2 hours.
- Stimulation: Add LPS (e.g., 1  $\mu$ g/mL) to the wells (except for the negative control group) to induce an inflammatory response.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Sample Collection: After incubation, collect 50  $\mu$ L of the cell culture supernatant from each well.
- Griess Reaction:
  - Add 50  $\mu$ L of Griess Reagent A to each supernatant sample.
  - Incubate for 10 minutes at room temperature, protected from light.
  - Add 50  $\mu$ L of Griess Reagent B.

- Incubate for another 10 minutes at room temperature, protected from light.
- Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

## Mandatory Visualization



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Caption: Inhibition of NF-κB and MAPK Pathways.

## Anti-cancer Activity

Extracts from *Ilex kudingcha* have demonstrated significant anti-cancer properties in various cancer cell lines, including breast, oral, and colon cancer.[14][15] The primary mechanism is the induction of apoptosis (programmed cell death), along with anti-inflammatory and anti-metastatic effects.[15][16]

## Signaling Pathway: Intrinsic Apoptosis

The pro-apoptotic effect of Kuding tea is largely mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[15] The extract alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[15][16] An increase in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, releasing cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of effector caspases, primarily Caspase-9 and Caspase-3, which execute the apoptotic process by cleaving cellular substrates.[15] Kuding tea polyphenols have also been shown to upregulate p53 and p21, key tumor suppressor proteins that can trigger apoptosis.[17]

## Quantitative Data: Inhibition of Cancer Cell Growth

*Ilex kudingcha* extracts inhibit the proliferation of various cancer cell lines in a dose-dependent manner.

Cell Line	Extract Concentration	Inhibition Rate	Reference
MCF-7 (Human Breast Adenocarcinoma)	50 µg/mL	19%	<a href="#">[15]</a>
MCF-7 (Human Breast Adenocarcinoma)	100 µg/mL	58%	<a href="#">[15]</a>
MCF-7 (Human Breast Adenocarcinoma)	200 µg/mL	81%	<a href="#">[15]</a>
TCA8113 (Human Tongue Carcinoma)	50 µg/mL	10%	<a href="#">[16]</a>
TCA8113 (Human Tongue Carcinoma)	100 µg/mL	41%	<a href="#">[16]</a>
TCA8113 (Human Tongue Carcinoma)	200 µg/mL	75%	<a href="#">[16]</a>
BcaCD885 (Buccal Squamous Cell Carcinoma)	100 µg/mL (polyphenols)	32.7% sub-G1 cells (apoptosis)	<a href="#">[17]</a>

## Experimental Protocol: MTT Cell Viability Assay

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[\[16\]](#)

Objective: To determine the effect of *Ilex kudingcha* extract on the viability and proliferation of cancer cells.

Materials:

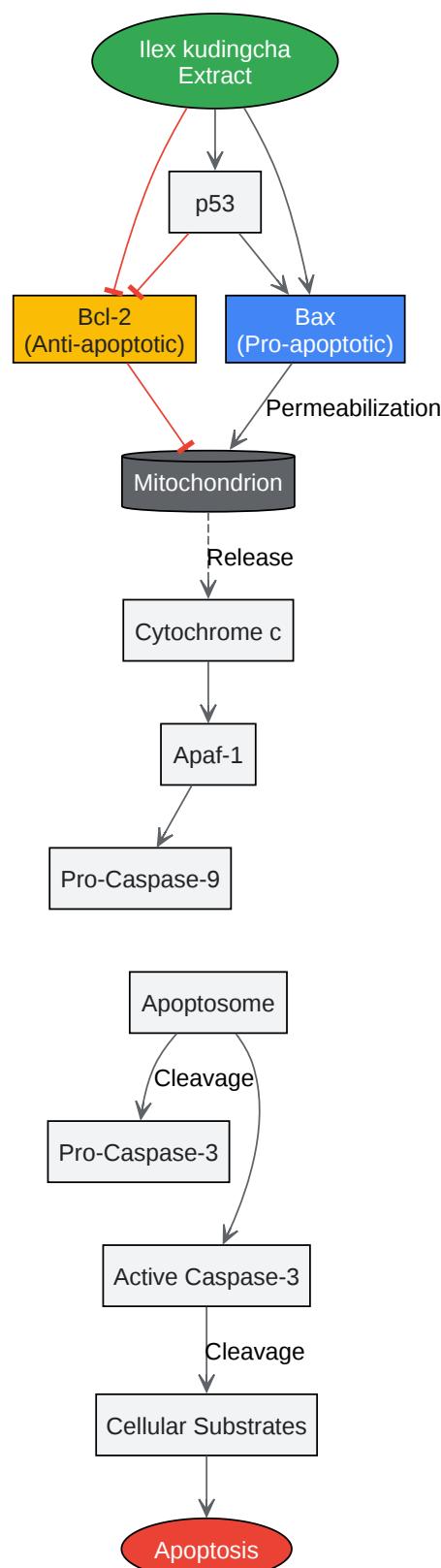
- Cancer cell line (e.g., MCF-7, TCA8113)

- *Ilex kudingcha* extract
- Complete culture medium (e.g., DMEM with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plate

**Procedure:**

- **Cell Seeding:** Seed cancer cells into a 96-well plate at a suitable density (e.g.,  $5 \times 10^3$  cells/well) and incubate for 24 hours.
- **Treatment:** Treat the cells with various concentrations of the *Ilex kudingcha* extract for a specified period (e.g., 48 hours). Include untreated control wells.
- **MTT Addition:** After the treatment period, remove the medium and add 100  $\mu$ L of fresh medium and 10  $\mu$ L of MTT solution to each well.
- **Incubation:** Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium containing MTT. Add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Measurement:** Shake the plate gently to ensure the crystals are fully dissolved. Measure the absorbance at 540-570 nm.
- **Calculation:** The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell inhibition relative to the untreated control.

## Mandatory Visualization

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Caption: Intrinsic Apoptosis Pathway Induction.

## Effects on Metabolic Disorders

*Ilex kudingcha* extracts have shown significant potential in preventing and treating metabolic disorders, including obesity, hyperlipidemia, and hyperglycemia, often associated with high-fat diets.<sup>[3][18]</sup>

## Mechanism: LXR $\beta$ Antagonism and Lipid Regulation

One of the key mechanisms is the antagonism of the Liver X Receptor beta (LXR $\beta$ ).<sup>[3]</sup> LXR $\beta$ s are nuclear receptors that play a central role in regulating cholesterol, fatty acid, and glucose metabolism. By inhibiting LXR $\beta$  transactivity, the extract can modulate the expression of target genes involved in lipid synthesis and transport.<sup>[3]</sup> Animal studies show that the extract can block body weight gain, reduce the size of adipocytes, and lower serum levels of triglycerides, total cholesterol, and LDL-cholesterol.<sup>[3][18]</sup> It also improves glucose tolerance and reduces lipid accumulation in the liver.<sup>[18]</sup>

## Quantitative Data: In Vivo Metabolic Studies

Preventive and therapeutic studies in C57BL/6 mice fed a high-fat diet (HFD) have provided quantitative evidence of the extract's efficacy.

Parameter	Model	Treatment	Outcome	Reference
Body Weight	HFD Preventive	0.05% ethanol extract (EK) in diet for 5 weeks	Blocked HFD-induced weight gain	[3][18]
Serum Triglycerides	HFD Preventive	0.05% EK in diet for 5 weeks	Lowered vs. HFD control	[3][18]
Serum Cholesterol	HFD Preventive	0.05% EK in diet for 5 weeks	Lowered vs. HFD control	[3][18]
Serum LDL-Cholesterol	HFD Preventive	0.05% EK in diet for 5 weeks	Lowered vs. HFD control	[3][18]
Fasting Blood Glucose	HFD Preventive	0.05% EK in diet for 5 weeks	Lowered vs. HFD control	[3][18]
Glucose Tolerance	HFD Preventive	0.05% EK in diet for 5 weeks	Improved vs. HFD control	[3][18]
Serum Triglycerides	HFD Therapeutic	50 mg/kg EK (oral gavage) for 2 weeks	Reduced vs. obese control	[3][18]
Fasting Blood Glucose	HFD Therapeutic	50 mg/kg EK (oral gavage) for 2 weeks	Reduced vs. obese control	[3][18]

## Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model

This protocol outlines a typical preventive study to evaluate the effects of an extract on metabolic disorders.[3][18]

**Objective:** To assess the ability of *Ilex kudingcha* extract to prevent the development of obesity and related metabolic disturbances in mice fed a high-fat diet.

**Animals:**

- C57BL/6 mice (female, 6-8 weeks old)

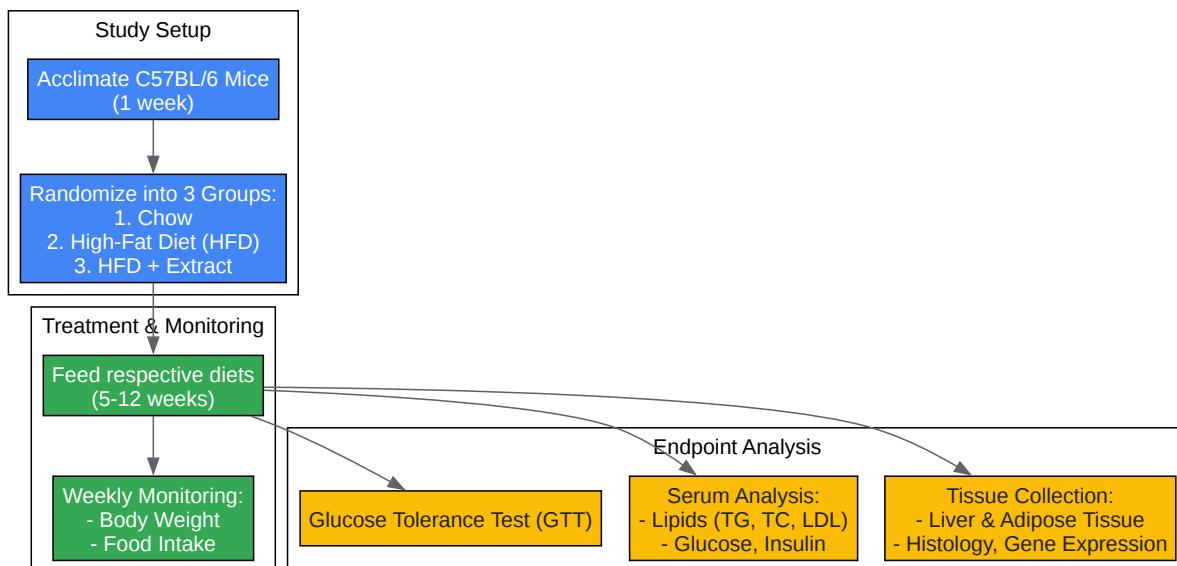
Diets:

- Standard Chow Diet (Control)
- High-Fat Diet (HFD)
- High-Fat Diet supplemented with *Ilex kudingcha* extract (e.g., 0.05% w/w)

Procedure:

- Acclimation: Acclimate mice to the facility for one week.
- Group Assignment: Randomly divide mice into three groups (n=8-10 per group): Chow, HFD, and HFD + Extract.
- Treatment Period: Provide the respective diets and water ad libitum for a period of 5-12 weeks.
- Monitoring:
  - Measure body weight and food intake weekly.
- Metabolic Testing (at the end of the study):
  - Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose load (2 g/kg) via oral gavage. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
  - Serum Analysis: Collect blood via cardiac puncture after fasting. Centrifuge to obtain serum and analyze for triglycerides, total cholesterol, LDL-c, HDL-c, and insulin.
- Tissue Collection: Euthanize the mice and harvest tissues such as the liver and adipose tissue. Weigh the tissues and store them for further analysis (e.g., lipid content, histology, gene expression).

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## References

- 1. The large-leaved Kudingcha (*Ilex latifolia* Thunb and *Ilex kudingcha* C.J. Tseng): a traditional Chinese tea with plentiful secondary metabolites and potential biological activities  
- PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Composition, Bioactivity and Safety Aspects of Kuding Tea—From Beverage to Herbal Extract [mdpi.com]
- 3. Extract of Kuding tea prevents high-fat diet-induced metabolic disorders in C57BL/6 mice via liver X receptor (LXR)  $\beta$  antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Composition, Bioactivity and Safety Aspects of Kuding Tea—From Beverage to Herbal Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Composition, Bioactivity and Safety Aspects of Kuding Tea-From Beverage to Herbal Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The large-leaved Kudingcha (*Ilex latifolia* Thunb and *Ilex kudingcha* C.J. Tseng): a traditional Chinese tea with plentiful secondary metabolites and potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tea-science.com [tea-science.com]
- 9. researchgate.net [researchgate.net]
- 10. journal.unisza.edu.my [journal.unisza.edu.my]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory effects of dicaffeoylquinic acids from *Ilex kudingcha* on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of kudingcha methanol extract (*Ilex kudingcha* C.J. Tseng) in dextran sulfate sodium-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms Analysis of *< i>Ilex Kudingcha</i>* in the Treatment of Colon Cancer based on Network Pharmacology [hndk.hainanu.edu.cn]
- 15. *Ilex kudingcha* C.J. Tseng (Kudingcha) has in vitro anticancer activities in MCF-7 human breast adenocarcinoma cells and exerts anti-metastatic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo anti-cancer activities of Kuding tea (*Ilex kudingcha* C.J. Tseng) against oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Inducing Effects of Kuding Tea Polyphenols in Human Buccal Squamous Cell Carcinoma Cell Line BcaCD885 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extract of Kuding Tea Prevents High-Fat Diet-Induced Metabolic Disorders in C57BL/6 Mice via Liver X Receptor (LXR)  $\beta$  Antagonism | PLOS One [journals.plos.org]

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